Methyl 3-oxo-2-phenylpropanoate

Descripción general

Descripción

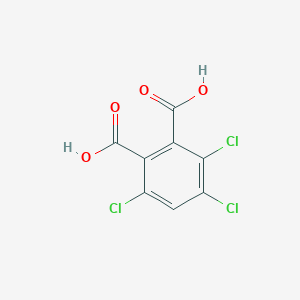

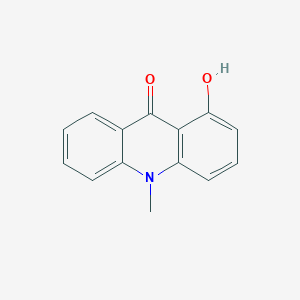

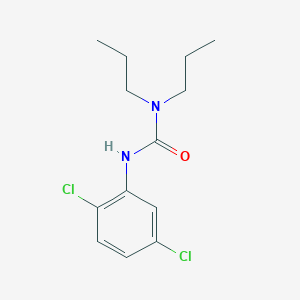

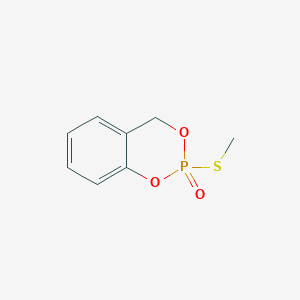

“Methyl 3-oxo-2-phenylpropanoate” is a chemical compound with the molecular formula C10H10O3 . Its average mass is 178.185 Da and its monoisotopic mass is 178.062988 Da .

Synthesis Analysis

While specific synthesis methods for “Methyl 3-oxo-2-phenylpropanoate” were not found in the search results, a related compound, “ethyl 2-methyl-3-exo-3-phenylpropanoate”, has been synthesized from alcohols possessing seven carbons or fewer .Molecular Structure Analysis

The molecular structure of “Methyl 3-oxo-2-phenylpropanoate” consists of 10 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

“Methyl 3-oxo-2-phenylpropanoate” has a density of 1.1±0.1 g/cm3, a boiling point of 278.3±19.0 °C at 760 mmHg, and a flash point of 123.1±18.7 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación

Pharmacology

Scientific Field

Pharmacology

Application Summary

In pharmacology, Methyl 3-oxo-2-phenylpropanoate is explored for its potential as a precursor in the synthesis of various pharmacologically active compounds. Its ketone group and phenyl ring make it a versatile intermediate for modifications leading to drugs with analgesic, anti-inflammatory, or antibiotic properties .

Methods of Application

The compound is used in reactions such as esterification, reduction, and Grignard reactions. For instance, it can undergo reduction to form the corresponding alcohol, which can then be used to synthesize more complex molecules.

Results and Outcomes

The outcomes of using Methyl 3-oxo-2-phenylpropanoate in drug synthesis are promising, with several studies reporting high yields of desired products. The compound’s stability and reactivity under various conditions are beneficial for complex syntheses.

Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

Methyl 3-oxo-2-phenylpropanoate serves as a building block in organic synthesis, particularly in the construction of complex molecular frameworks. Its reactivity allows for the introduction of various functional groups, aiding in the synthesis of diverse organic compounds .

Methods of Application

Commonly, it is involved in condensation reactions, Michael additions, and as a starting material for Robinson annulation. The ketone functionality reacts with nucleophiles, and the ester group can be transformed into other functional groups as needed.

Results and Outcomes

The use of Methyl 3-oxo-2-phenylpropanoate in organic synthesis has led to the development of numerous novel compounds. Its efficacy in facilitating multi-step reactions is well-documented, with many researchers reporting high selectivity and yield.

Material Science

Scientific Field

Material Science

Application Summary

In material science, Methyl 3-oxo-2-phenylpropanoate is investigated for its role in polymer synthesis. It can be incorporated into polymers to alter their physical properties, such as thermal stability and rigidity .

Methods of Application

The compound is polymerized with other monomers or used in copolymerization processes. Its phenyl group can contribute to increased intermolecular interactions, enhancing the material’s strength.

Results and Outcomes

Polymers derived from Methyl 3-oxo-2-phenylpropanoate exhibit improved performance in various applications. Studies have shown enhanced thermal properties and potential for use in advanced manufacturing techniques.

Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

Methyl 3-oxo-2-phenylpropanoate is utilized as a standard in chromatographic analyses to identify and quantify similar compounds in mixtures. Its distinct chemical signature aids in the calibration of analytical instruments .

Methods of Application

It is used in methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). The compound’s retention time and peak characteristics serve as references for comparison.

Results and Outcomes

The application of Methyl 3-oxo-2-phenylpropanoate in analytical chemistry has led to more accurate and reliable measurements. Its use as a standard has been crucial in the quantification of complex mixtures.

Biochemistry

Scientific Field

Biochemistry

Application Summary

In biochemistry, Methyl 3-oxo-2-phenylpropanoate is studied for its role in metabolic pathways. It may serve as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanics .

Methods of Application

The compound is introduced into enzymatic assays to observe its interaction with enzymes. It can be used to probe the active sites of enzymes or to study the kinetics of biochemical reactions.

Results and Outcomes

Research has shown that Methyl 3-oxo-2-phenylpropanoate can influence enzyme activity, offering valuable information about enzyme-substrate interactions and potential drug targets.

Environmental Science

Scientific Field

Environmental Science

Application Summary

Methyl 3-oxo-2-phenylpropanoate’s role in environmental science is less direct but involves its potential degradation products’ impact on ecosystems. It’s studied for its biodegradability and environmental fate .

Methods of Application

Environmental impact assessments involve studying the compound’s breakdown in various conditions, such as exposure to light, water, and microbial activity.

Results and Outcomes

Findings suggest that while Methyl 3-oxo-2-phenylpropanoate itself may not be significantly harmful, its degradation products need to be monitored for potential ecological effects.

This analysis provides a detailed look into the multifaceted applications of Methyl 3-oxo-2-phenylpropanoate across different scientific fields, highlighting its importance as a versatile chemical in research and industry.

Photocatalysis

Scientific Field

Chemistry - Photocatalysis

Application Summary

“Methyl 3-oxo-2-phenylpropanoate” is used in photocatalytic processes to synthesize ester derivatives, which are crucial in various fields including pharmaceuticals and fine chemicals .

Methods of Application

Photocatalytic strategies involve the use of organic photocatalysts under light irradiation to facilitate the formation of ester derivatives. This includes reactions such as single electron transfer, energy transfer, or other radical procedures .

Results and Outcomes

The photocatalytic synthesis using “Methyl 3-oxo-2-phenylpropanoate” has been successful in creating a variety of ester derivatives, contributing to advancements in synthetic organic chemistry .

Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Application Summary

In medicinal chemistry, “Methyl 3-oxo-2-phenylpropanoate” is a valuable intermediate for the synthesis of various drugs due to its ester functionality, which is a common moiety in many pharmaceuticals .

Methods of Application

The compound is used to create ester derivatives that are found in drugs such as clopidogrel and oseltamivir, through various synthetic methods including traditional esterification and photo-induced transformations .

Results and Outcomes

The synthesis of drug derivatives from “Methyl 3-oxo-2-phenylpropanoate” has led to the production of important pharmaceuticals, showcasing the compound’s significance in drug development .

Environmental Chemistry

Scientific Field

Environmental Chemistry

Application Summary

“Methyl 3-oxo-2-phenylpropanoate” is studied for its environmental impact, particularly its biodegradability and the effects of its degradation products on ecosystems .

Methods of Application

Environmental assessments involve examining the breakdown of the compound under various environmental conditions, including its interaction with microbial life and its persistence in different ecosystems .

Results and Outcomes

Research indicates that while “Methyl 3-oxo-2-phenylpropanoate” may not be inherently harmful, the environmental implications of its degradation products are an area of ongoing study .

Safety And Hazards

Propiedades

IUPAC Name |

methyl 3-oxo-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-7,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJFSDFCHJQCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884197 | |

| Record name | Benzeneacetic acid, .alpha.-formyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-oxo-2-phenylpropanoate | |

CAS RN |

5894-79-1 | |

| Record name | Benzeneacetic acid, α-formyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5894-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, alpha-formyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005894791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.-formyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-formyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl formylphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

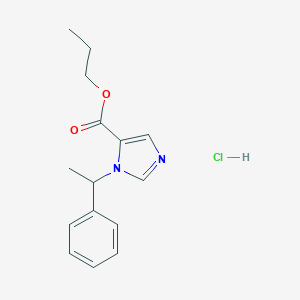

![tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate](/img/structure/B104853.png)